1,7-Difluoroheptane
Overview
Description
1,7-Difluoroheptane is a chemical compound with the molecular formula C7H14F2 . It has a molecular weight of 136.18300 .
Synthesis Analysis
This compound is a tosylate that is used in the synthesis of other compounds . It has toxicological effects on the biochemical, thiocyanate, and mercaptan reactions . It is also reactive with nitro, chloride, and aldehyde groups .Molecular Structure Analysis
The molecular structure of this compound consists of seven carbon atoms, fourteen hydrogen atoms, and two fluorine atoms . The exact mass is 136.10600 .Chemical Reactions Analysis
This compound is used in the synthesis of other compounds . It reacts with nitro, chloride, and aldehyde groups .Physical and Chemical Properties Analysis
This compound has a density of 0.878g/cm3 . It has a boiling point of 161.9ºC at 760 mmHg . The flash point is 39.8ºC . The index of refraction is 1.367 .Scientific Research Applications
Anodic Cyclization
1,7-Difluoroheptane and related compounds have been used in electrooxidation processes. For example, 1,7-diarylheptane-1,7-diones were electrooxidized to yield cyclized 1,2-diaroylcyclopentanes. This process involved a two-electron oxidation and was carried out under mild conditions, showcasing a potential application in synthetic organic chemistry (Okimoto et al., 2012).
Synthesis of Fluorinated Compounds
This compound derivatives have been utilized in the synthesis of fluorinated compounds. For instance, a method for synthesizing 1,1,1,7,7,7-hexafluoroheptane-2,4,6-trione, a fluorinated 1,3,5-triketone, was developed, demonstrating the compound's potential in preparative chemistry (Sevenard et al., 2006).
Hydration and Folding Studies
Studies on this compound derivatives have provided insights into molecular behavior upon hydration. Research on 1,7-diammoniumheptane revealed that hydration can induce a folded conformation in larger clusters, a finding relevant to understanding molecular interactions in aqueous environments (Demireva et al., 2012).
Photophysical Properties
Research into derivatives of this compound, such as 7,16-Dihydroheptacenes, has contributed to the development of blue emitters potentially useful in organic light-emitting diodes (OLEDs). This research highlights the role of such compounds in advancing materials science and technology (Mondal et al., 2006).
Safety and Hazards
The safety data sheet for a similar compound, Sodium 7-Chloro-1,1-difluoroheptane-1-sulfinate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn .
Properties
IUPAC Name |
1,7-difluoroheptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2/c8-6-4-2-1-3-5-7-9/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXJTBZOZHXIAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCF)CCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219354 | |
Record name | Heptane, 1,7-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20219354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693-46-9 | |
Record name | Heptane, 1,7-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptane, 1,7-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20219354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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